![molecular formula C13H17NO3S B2444163 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034534-56-8](/img/structure/B2444163.png)
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone, also known as DPTK, is a heterocyclic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting candidate for use in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is not well understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. Studies have shown that 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can inhibit the growth of cancer cells and reduce the production of inflammatory molecules. In vivo studies have shown that 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can reduce inflammation and pain in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is its unique structure, which makes it an interesting candidate for use in the synthesis of various bioactive compounds. However, one limitation of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone. One potential direction is the synthesis of novel thiazepine-based compounds that exhibit improved bioactivity and pharmacokinetic properties. Another potential direction is the study of the mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its potential use in the treatment of various diseases such as cancer and inflammation.
In conclusion, 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound that has been studied for its potential applications in scientific research. Its unique structure makes it an interesting candidate for use in the synthesis of various bioactive compounds. Further research is needed to fully understand the mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with phenyl isothiocyanate to yield 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone. This method has been reported to have a good yield and purity.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a building block in the synthesis of various bioactive compounds. 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has been used as a starting material for the synthesis of thiazepine-based compounds that exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-11(15)14-8-7-13(18(16,17)10-9-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAKLXBTQQENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone |
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